3-Bromo-4,7-diazaindole

説明

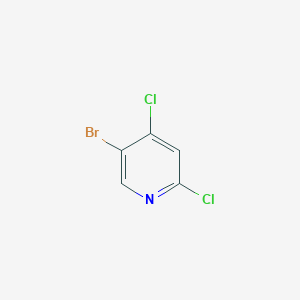

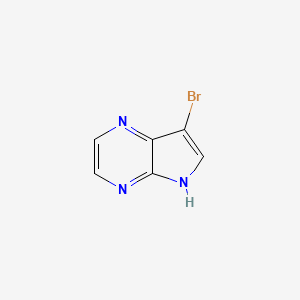

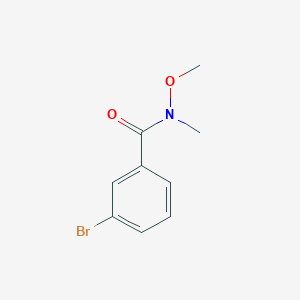

3-Bromo-4,7-diazaindole is a chemical compound with the formula C6H4BrN3 . It is a heterocyclic compound that contains a diazaindole ring with a bromine atom attached to it.

Molecular Structure Analysis

The molecular formula of 3-Bromo-4,7-diazaindole is C6H4BrN3 . Its molecular weight is 198.02 g/mol . The InChI code is 1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) and the InChI key is BIVCAYYYCIWBLQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-4,7-diazaindole is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用

Synthesis and Halogenation

- A practical regioselective bromination method for azaindoles and diazaindoles, including 3-bromo-4,7-diazaindole, was developed using copper(II) bromide, offering a mild and efficient synthesis route. This transformation is significant for producing various 3-brominated derivatives efficiently at room temperature (Gallou et al., 2007).

Optical and Structural Properties

- The optical properties of 3-Me-2,6-diazaindole in aqueous solutions were studied, and a new exited state quadruple proton transfer mechanism was proposed based on the ground and exited state potential energy surfaces. This research contributes to understanding the excited-state behaviors of diazaindole derivatives in aqueous environments (Huang & Ma, 2018).

- A comparative study on the crystal structures and vibrational spectra of halogeno-derivatives of 7-azaindole, including 3-bromo-7-azaindole, provided insights into the structural and vibrational characteristics of these compounds. This research aids in the understanding of the molecular and crystallographic properties of 3-bromo-4,7-diazaindole derivatives (Morzyk-Ociepa et al., 2018).

Safety And Hazards

The safety information for 3-Bromo-4,7-diazaindole indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

7-bromo-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVCAYYYCIWBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480462 | |

| Record name | 3-BROMO-4,7-DIAZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,7-diazaindole | |

CAS RN |

56015-31-7 | |

| Record name | 3-BROMO-4,7-DIAZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)